molecular formula C17H18N4O3 B14809931 N-phenyl-2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinecarboxamide

N-phenyl-2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinecarboxamide

Cat. No.: B14809931
M. Wt: 326.35 g/mol
InChI Key: SYIIEBLPFOTVDL-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide is a complex organic compound with the molecular formula C17H18N4O3 and a molecular weight of 326.35 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a propionylamino group, and a hydrazinecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with propionyl chloride to form 4-(propionylamino)benzoic acid. This intermediate is then reacted with phenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[4-(benzoylamino)benzoyl]hydrazinecarboxamide
  • N-phenyl-2-[4-(acetylamino)benzoyl]hydrazinecarboxamide

Uniqueness

N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-[4-[(phenylcarbamoylamino)carbamoyl]phenyl]propanamide

InChI

InChI=1S/C17H18N4O3/c1-2-15(22)18-14-10-8-12(9-11-14)16(23)20-21-17(24)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,22)(H,20,23)(H2,19,21,24)

InChI Key

SYIIEBLPFOTVDL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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